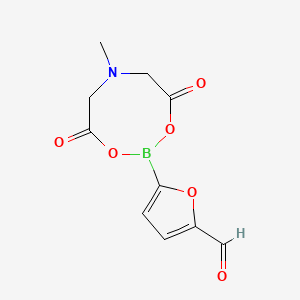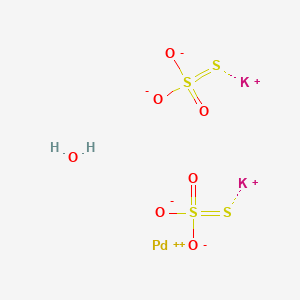
2-(4-(ヒドロキシメチル)フェニル)-6-メチル-1,3,6,2-ジオキサザボロカン-4,8-ジオン
説明
2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C12H14BNO5 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性化合物の合成
化合物「2-(4-(ヒドロキシメチル)フェニル)-6-メチル-1,3,6,2-ジオキサザボロカン-4,8-ジオン」は、生物学的に重要なアルキルアミノフェノール化合物である . この化合物は、ペタシス反応によって合成され、mTORキナーゼ阻害剤として使用されるイミダゾ[4,5-b]ピラジン-2-オンや、耐性ウイルスに対して活性のあるヒト免疫不全ウイルスプロテアーゼ阻害剤など、生物活性化合物の合成に使用されてきた .
分光学的調査
この化合物は、FTIR、UV、NMR、UV-Vis分光法などの分光学的調査に使用されてきた . これらの調査は、計算スペクトル調査によって裏付けられており、化合物の構造特性の理解に役立っている .
量子化学計算
量子化学計算は、この化合物を使用して実施されてきた. これらの計算には、構造特性、HOMOとLUMOエネルギー、NLO分析、熱力学的パラメーター、振動周波数、静電ポテンシャル、励起エネルギー、マリケン原子電荷、および振動子強度の調査が含まれる .
鈴木・宮浦カップリング
“4-(ヒドロキシメチル)フェニルボロン酸MIDAエステル”は、鈴木・宮浦カップリングで広く使用されてきた . この反応は、広く適用されている遷移金属触媒による炭素-炭素結合形成反応である .
反復クロスカップリング反応
“4-(ヒドロキシメチル)フェニルボロン酸MIDAエステル”を含むMIDAボロネート化合物は、生物活性分子の全合成や重合反応のための反復クロスカップリング反応に使用されてきた .
小さなビルディングブロックの合成
MIDAボロネート化合物は、さまざまな小さなビルディングブロック、天然物、および生物活性化合物の合成に使用されてきた . ビニル、アシル、ホルミル、アクリル、α-カルボニルMIDAボロネートなどのさまざまなMIDAボロネート化合物は、有機合成におけるさまざまな合成変換のための新しい合成ビルディングブロックとしても機能する .
特性
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,15H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWETVQJDIKPYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746280 | |
| Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072960-82-7 | |
| Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072960-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the distance between boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester?
A1: Understanding the spatial arrangement of atoms within a molecule is crucial for comprehending its chemical properties and potential applications. In the case of 4-(Hydroxymethyl)phenylboronic acid MIDA ester, the distance between the boron and carbon atoms provides valuable information about the molecule's structure. This information can be used to predict reactivity, understand interactions with other molecules, and guide the design of new compounds with specific properties.
Q2: How was the boron-carbon distance in 4-(Hydroxymethyl)phenylboronic acid MIDA ester determined in the study?
A2: The researchers utilized a Nuclear Magnetic Resonance (NMR) technique called Rotational Echo Adiabatic Passage Double Resonance (REAPDOR) to accurately measure the distance between the boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester []. This technique exploits the interaction between the magnetic moments of the boron-11 (spin-3/2) and carbon-13 (spin-1/2) nuclei. By analyzing the REAPDOR recoupling curves obtained from the experiment, the researchers were able to determine the inter-nuclear distance to be 2.76 ± 0.14 Å. This finding was consistent with the distance of 2.68 Å obtained from X-ray crystallography, further validating the accuracy of the REAPDOR method.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
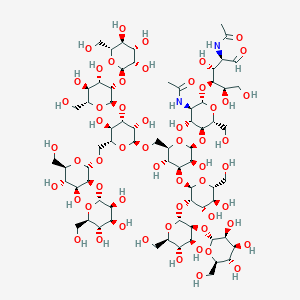


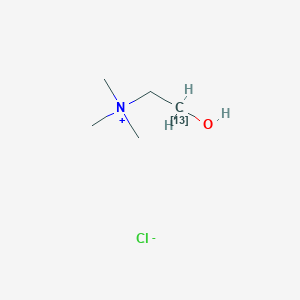
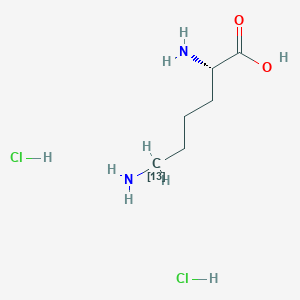
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)

![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)
![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)
